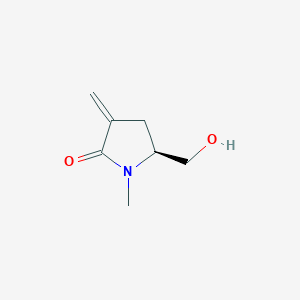
(5S)-5-(Hydroxymethyl)-1-methyl-3-methylidenepyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-5-(Hydroxymethyl)-1-methyl-3-methylidenepyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones Pyrrolidinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(Hydroxymethyl)-1-methyl-3-methylidenepyrrolidin-2-one typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the use of (S)-pyroglutamic acid as a starting material, which undergoes a series of reactions including reduction, protection, and cyclization to form the desired pyrrolidinone ring . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
(5S)-5-(Hydroxymethyl)-1-methyl-3-methylidenepyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidinones with various functional groups.
Applications De Recherche Scientifique
(5S)-5-(Hydroxymethyl)-1-methyl-3-methylidenepyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (5S)-5-(Hydroxymethyl)-1-methyl-3-methylidenepyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
- N-[(3R,5S)-5-(Hydroxymethyl)-1-methyl-3-pyrrolidinyl]-2-[(4-oxo-1,4-dihydro-2-quinazolinyl)sulfanyl]acetamide
Uniqueness
(5S)-5-(Hydroxymethyl)-1-methyl-3-methylidenepyrrolidin-2-one is unique due to its specific stereochemistry and the presence of both hydroxymethyl and methylidene groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
(5S)-5-(hydroxymethyl)-1-methyl-3-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO2/c1-5-3-6(4-9)8(2)7(5)10/h6,9H,1,3-4H2,2H3/t6-/m0/s1 |
Clé InChI |
JDRCXHXQPIBKMS-LURJTMIESA-N |
SMILES isomérique |
CN1[C@@H](CC(=C)C1=O)CO |
SMILES canonique |
CN1C(CC(=C)C1=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[4-pyrrol-1-yl-2-(1H-pyrrol-3-yl)pyrrol-1-yl]phenyl]methanol](/img/structure/B11769142.png)
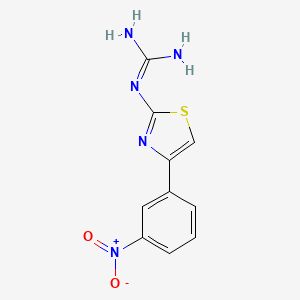
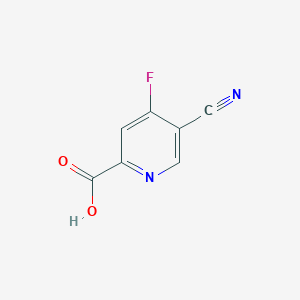
![5-Bromobenzo[b]thiophen-3-amine](/img/structure/B11769158.png)
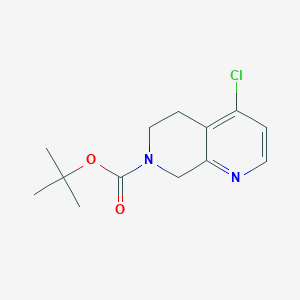
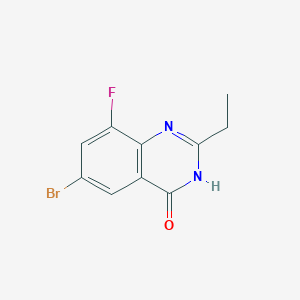
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B11769170.png)


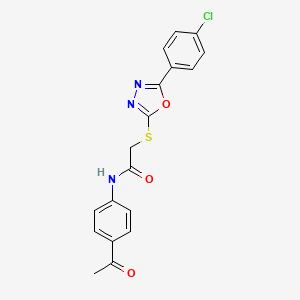
![N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11769198.png)
![(R)-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11769201.png)

